molecular formula C12H16N6O2 B3014359 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine CAS No. 2120140-90-9

1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine

Cat. No.: B3014359
CAS No.: 2120140-90-9
M. Wt: 276.3
InChI Key: UFKJMORSLUFIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine is a high-purity chemical compound offered for research and development purposes. This molecule features a hybrid heterocyclic structure, combining a pyrimidine ring with a 1,2,4-oxadiazole moiety and a pyrrolidine-3-amine group. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its role as a bioisostere for esters and amides, which can enhance metabolic stability and binding affinity in drug candidates . Compounds with this core structure are frequently investigated for their potential to interact with a variety of biological targets and are explored in the development of novel therapeutic agents for diseases such as cancer, infectious diseases, and genetic disorders . The specific presence of the pyrrolidin-3-amine group contributes valuable spatial geometry and offers a handle for further chemical functionalization, making this compound a versatile building block in drug discovery. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a pharmacological probe in biological screening assays. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-19-6-10-16-12(20-17-10)9-4-14-7-15-11(9)18-3-2-8(13)5-18/h4,7-8H,2-3,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKJMORSLUFIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2=CN=CN=C2N3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions to form the oxadiazole ring.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and an amidine.

    Coupling of the Rings: The oxadiazole and pyrimidine rings are then coupled using a suitable linker, such as a halogenated intermediate, under basic conditions.

    Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction involving an amine and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrrolidine ring substituted with a pyrimidine and an oxadiazole moiety. Its molecular formula is C13H16N6O2C_{13}H_{16}N_{6}O_{2}, and it has a molecular weight of 276.31 g/mol. The presence of the methoxymethyl group enhances its solubility and reactivity, making it suitable for further chemical modifications.

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole and pyrimidine derivatives exhibit significant antitumor properties. For instance, derivatives of 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The oxadiazole ring is known for its ability to disrupt bacterial cell walls, contributing to the compound's efficacy as an antimicrobial agent.

Neuropharmacological Applications

Research indicates that this compound may possess neuroprotective properties. In vitro studies suggest that it can modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound and evaluated their cytotoxicity against human breast cancer cells (MCF7). Results indicated that compounds with higher substitutions on the pyrimidine ring exhibited enhanced activity compared to the parent structure.

Case Study 2: Antimicrobial Activity

A comparative analysis published in Antibiotics journal highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the methoxymethyl group significantly improved antibacterial potency.

Summary Table of Applications

Application AreaSpecific UsesObservations
Antitumor ActivityCytotoxicity against cancer cellsEffective against multiple cell lines
Antimicrobial PropertiesBacterial inhibitionActive against Gram-positive/negative bacteria
NeuropharmacologyPotential neuroprotective effectsModulation of neurotransmitter levels

Mechanism of Action

The mechanism of action of 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Research Implications

  • Therapeutic Potential: The oxadiazole-pyrimidine scaffold is versatile, with applications ranging from antiparasitic agents (e.g., macrofilaricidal compounds in –2) to metabolic modulators (e.g., AR231453) .
  • Optimization Opportunities : Introducing electron-withdrawing groups (e.g., sulphonyl in AR231453) or varying the amine ring size (piperidine vs. pyrrolidine) could fine-tune target selectivity .

Biological Activity

The compound 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C14H20N6O3C_{14}H_{20}N_{6}O_{3} with a molecular weight of approximately 320.35 g/mol. The structure features a pyrrolidine ring substituted with a pyrimidine and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimycobacterial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimycobacterial properties. For instance, studies have shown that certain oxadiazolone derivatives demonstrate activity against Mycobacterium tuberculosis , suggesting that modifications in the oxadiazole structure can enhance biological efficacy . The interaction at the active site of mycobacterial cytochrome P450-dependent enzymes is a proposed mechanism for this activity.

Selective Androgen Receptor Modulation

The compound's structural components may also position it as a selective androgen receptor modulator (SARM). SARMs are known for their anabolic effects on muscle and bone without the adverse effects typically associated with anabolic steroids. Preliminary studies on related compounds indicate a potential for muscle growth stimulation while minimizing prostate-related side effects .

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in microbial and tumor cell metabolism.
  • Induction of Apoptosis : Evidence suggests that compounds with oxadiazole moieties can trigger programmed cell death in cancer cells.
  • Receptor Modulation : The ability to selectively bind to androgen receptors could facilitate muscle growth while reducing unwanted side effects.

Case Studies and Research Findings

StudyFindings
Aikawa et al. (2017)Identified derivatives with strong androgen receptor binding affinity and improved metabolic stability .
Antimycobacterial StudyDemonstrated significant activity against Mycobacterium tuberculosis with specific oxadiazole derivatives .
Cytotoxicity AssayEvaluated the effects of benzofuroxan derivatives on melanoma cells, indicating potential for apoptosis induction .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine, and which intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carbonyl groups (e.g., using POCl₃ or Hünig’s base) .
  • Pyrimidine Functionalization : Coupling the oxadiazole moiety to pyrimidine via nucleophilic aromatic substitution (SNAr) at the 4-position of pyrimidine .
  • Pyrrolidine Introduction : Alkylation or reductive amination to install the pyrrolidin-3-amine group. Prioritize intermediates like 5-(methoxymethyl)-1,2,4-oxadiazole-3-carbonyl chloride and 4-chloropyrimidine derivatives for purity control .

Q. Which spectroscopic and analytical techniques are most reliable for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify regioselectivity of oxadiazole-pyrimidine coupling and pyrrolidine substitution patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., pyrrolidine conformation) and confirm heterocyclic connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula, especially for intermediates prone to oxidation or side reactions .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for oxadiazole cyclization or pyrimidine substitution, predicting regioselectivity and energy barriers .
  • Machine Learning : Train models on existing reaction data (e.g., from and ) to predict optimal solvents, bases, or temperatures for challenging steps like SNAr reactions .
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational models, accelerating derivative screening .

Q. How can researchers resolve contradictions between in vitro biological activity data and computational predictions?

Methodological Answer:

  • Docking vs. Assay Discrepancies : If computational docking suggests high target affinity but in vitro assays show low activity:
    • Validate target binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives .
    • Assess cellular permeability (e.g., PAMPA assay) to determine if poor bioavailability masks activity .
  • Data Triangulation : Cross-reference with structural analogs (e.g., pyrazolo-pyrimidine derivatives in ) to identify pharmacophore requirements .

Q. What strategies optimize heterocyclic ring systems for enhanced target binding and metabolic stability?

Methodological Answer:

  • Oxadiazole Modifications : Replace the methoxymethyl group with fluorinated or bioisosteric groups (e.g., trifluoroethyl) to improve metabolic stability while maintaining hydrogen-bonding capacity .
  • Pyrrolidine Engineering : Introduce sp³-hybridized carbons (e.g., methyl substituents) to reduce CYP450-mediated oxidation .
  • Regioselective Functionalization : Use directing groups (e.g., boronic esters) to selectively modify pyrimidine positions without disrupting oxadiazole-pyrimidine conjugation .

Q. How can researchers address challenges in regioselectivity during oxadiazole-pyrimidine coupling?

Methodological Answer:

  • Base Optimization : Test bulky bases (e.g., DIPEA) to sterically hinder undesired substitution sites on pyrimidine .
  • Microwave-Assisted Synthesis : Apply controlled heating to favor kinetic over thermodynamic products, improving regioselectivity .
  • Protecting Group Strategy : Temporarily block reactive pyrimidine positions (e.g., 2- or 6-positions) with trimethylsilyl groups before coupling .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response contradictions in biological assays?

Methodological Answer:

  • Hill Slope Analysis : Compare Hill coefficients across assays to identify non-specific binding (e.g., slope <1 suggests cooperative effects) .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points in IC₅₀ determinations, particularly in cell-based assays with high variability .
  • Cross-Validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell viability) to confirm mechanistic consistency .

Q. How should stability studies be designed to assess compound degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions, monitoring degradation via HPLC .
  • Metabolite Identification : Use liver microsomes or hepatocyte incubations with LC-MS/MS to detect Phase I/II metabolites, guiding structural refinements .
  • pH-Dependent Solubility : Perform shake-flask experiments across pH 1–7 to identify formulation challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.